molecular formula C14H17N3O4S B2689608 ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240267-30-4

ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2689608
CAS No.: 1240267-30-4
M. Wt: 323.37
InChI Key: WSPZTZCPVLQVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group linked to a 3-ethylphenyl substituent and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-10-6-5-7-11(8-10)17-22(19,20)13-12(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZTZCPVLQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. This step usually requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.

  • Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the pyrazole intermediate with a sulfonamide derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: : The final step involves the esterification of the carboxylic acid group on the pyrazole ring with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : The compound exhibits promising biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has been investigated as a potential lead compound for the development of new drugs targeting various diseases.

  • Agriculture: : Pyrazole derivatives, including this compound, have been explored for their herbicidal and fungicidal activities. They can be used to develop new agrochemicals for crop protection.

  • Materials Science: : The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

  • Pathways Involved: : The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key differences among analogs arise from substituents on the phenyl ring attached to the sulfamoyl group. These modifications influence electronic properties, solubility, and biological interactions.

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-Cl, 4-CH₃ C₁₃H₁₄ClN₃O₄S 343.78 Increased polarity due to Cl; potential antimicrobial activity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-F, 4-OCH₃ C₁₃H₁₃FN₂O₃ 264.25 Enhanced metabolic stability from F and OCH₃ groups
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Br C₁₂H₁₁BrN₂O₂ 295.13 Bulky Br substituent may affect binding affinity

Analysis :

  • Electron-withdrawing groups (e.g., Cl, Br, F) increase polarity and may enhance interactions with polar enzyme active sites.
  • Methoxy groups (OCH₃) improve solubility and metabolic stability via hydrogen bonding.
  • Bulky substituents (e.g., Br, benzyl) can sterically hinder interactions but improve hydrophobic binding in proteins.

Core Structure Modifications

Variations in the pyrazole core or ester group also impact functionality:

Compound Name Core Modification Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Sulfonyl instead of sulfamoyl 327.37 (calc.) Reduced hydrogen-bonding capacity vs. sulfamoyl
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Formylamino group at position 5 - Altered reactivity due to formyl group; potential prodrug
Ethyl 3-methylsulfanyl-5-substituted-1H-pyrazole-4-carboxylate Methylsulfanyl at position 3 Varies (e.g., 307.35) Increased lipophilicity; tested for analgesic/anti-inflammatory activity

Analysis :

  • Sulfamoyl vs. sulfonyl : Sulfamoyl (SO₂NH) enables hydrogen bonding, critical for enzyme inhibition (e.g., thioredoxin reductase in antifungal compounds) .

Pharmacological and Structural Insights

  • Antifungal Activity : Analogs with sulfamoyl groups (e.g., 1,3,4-oxadiazoles) inhibit thioredoxin reductase in C. albicans . This suggests the target compound may share similar mechanisms.
  • Analgesic/Anti-inflammatory Activity : Pyrazole esters with methylsulfanyl groups showed efficacy in preclinical models, though ulcerogenicity was a concern .
  • Crystallography : Substituents influence crystal packing and hydrogen-bonding networks, as seen in related compounds analyzed via SHELX/SIR97 .

Biological Activity

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C12H15N3O4SC_{12}H_{15}N_{3}O_{4}S

Molecular Weight: Approximately 285.33 g/mol.

The compound features a pyrazole ring, a carboxylate group, and a sulfamoyl moiety, which contribute to its biological activity by interacting with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with enzyme functions critical for microbial growth and inflammation.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and interfering with essential metabolic pathways in bacteria. Research indicates that similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound could significantly lower these cytokines in cellular models .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. It has shown promise in reducing the viability of cancer cell lines under controlled conditions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces TNF-α and IL-6 levels
AnticancerInhibits proliferation of cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against clinical isolates of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of clinically relevant concentrations, suggesting potential for development as an antimicrobial agent .
  • Anti-inflammatory Mechanism : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that treatment with the compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate?

  • The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfamoyl chlorides (e.g., 3-ethylphenylsulfamoyl chloride) in polar solvents like ethanol or THF under reflux (60–80°C). Catalysts such as K₂CO₃ or pyridine are used to facilitate the reaction, achieving yields of 75–85% . Purification is performed via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : IR confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups. ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and ethyl groups (δ 1.1–1.4 ppm for CH₃, δ 4.1–4.3 ppm for ester CH₂). Mass spectrometry (FAB/ESI) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) resolves bond angles and conformations, critical for understanding steric effects of the 3-ethylphenyl group .

Q. What preliminary pharmacological assays are recommended for this compound?

  • In vitro assays : Test COX-1/COX-2 inhibition (ELISA) to evaluate anti-inflammatory potential. Use IC₅₀ values to compare with standard NSAIDs .
  • In vivo models : Assess analgesic activity via the acetic acid-induced writhing test in rodents (oral administration, 10–50 mg/kg). Monitor ulcerogenicity by gastric lesion scoring after intraperitoneal dosing .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : THF improves solubility of sulfamoyl intermediates compared to ethanol, reducing reaction time from 12 h to 8 h .
  • Catalyst screening : Transition metals (e.g., CuSO₄ in click chemistry) enhance coupling efficiency, but may require removal via chelating resins .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% while maintaining yields >80% .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Sulfamoyl group : Replacing 3-ethylphenyl with 4-fluorophenyl increases COX-2 selectivity (IC₅₀: 0.12 µM vs. 0.45 µM for COX-1) but raises ulcerogenicity by 20% .
  • Pyrazole core : Methylation at N1 improves metabolic stability (t₁/₂ in liver microsomes: 45 min → 90 min) but reduces solubility (logP: 2.1 → 3.4) . Computational docking (AutoDock Vina) predicts steric clashes with hydrophobic binding pockets .

Q. How should contradictory data between in vitro and in vivo assays be resolved?

  • Case example : If in vitro COX-2 inhibition is strong (IC₅₀ < 1 µM) but in vivo anti-inflammatory activity is weak, consider:

  • Pharmacokinetics : Poor oral bioavailability due to ester hydrolysis. Test plasma stability and use prodrug strategies (e.g., replacing ethyl ester with tert-butyl) .
  • Metabolite profiling : LC-MS/MS to identify inactive metabolites (e.g., carboxylic acid derivatives from esterase cleavage) .

Q. What computational tools are suitable for predicting SAR and off-target effects?

  • QSAR models : Use MOE or Schrödinger to correlate substituent electronegativity with COX-2 affinity.
  • Molecular dynamics (GROMACS) : Simulate binding pocket interactions over 100 ns to assess sulfamoyl group flexibility .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA > 80 Ų indicates poor absorption) and toxicity (AMES test for mutagenicity) .

Methodological Considerations

Q. How to validate purity and stability during storage?

  • HPLC : Use C18 columns (ACN/H₂O mobile phase) to detect impurities (<1%).
  • Stability : Store at -20°C in anhydrous DMSO; monitor decomposition via ¹H NMR (ester hydrolysis peaks at δ 12.1 ppm for carboxylic acid) .

Q. What controls are essential in ulcerogenicity assays?

  • Positive control : Indomethacin (20 mg/kg) to benchmark gastric lesion severity.
  • Negative control : Carboxymethyl cellulose (vehicle) to rule out excipient effects.
  • Histopathology : H&E staining of gastric mucosa to quantify epithelial damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.